molecular formula C17H18FNO4S B6413042 3-(3-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid CAS No. 1261981-94-5

3-(3-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid

Cat. No.: B6413042
CAS No.: 1261981-94-5
M. Wt: 351.4 g/mol
InChI Key: IEMPBRDXQNFAIU-UHFFFAOYSA-N
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Description

3-(3-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid is an organic compound that features a combination of a fluorinated benzoic acid moiety and a t-butylsulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common route includes:

    Nitration: of a suitable precursor to introduce a nitro group.

    Reduction: of the nitro group to an amine.

    Sulfonation: to introduce the sulfamoyl group.

    Fluorination: to add the fluorine atom.

    Carboxylation: to form the benzoic acid moiety.

Each step requires specific reagents and conditions, such as:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Sulfonation: Chlorosulfonic acid.

    Fluorination: Selectfluor or other fluorinating agents.

    Carboxylation: Carbon dioxide under high pressure.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfamoyl group to sulfonic acid.

    Reduction: Reduction of the carboxylic acid to an alcohol.

    Substitution: Halogen exchange reactions, particularly involving the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic reagents like sodium iodide for halogen exchange.

Major Products

    Oxidation: Formation of 3-(3-T-Butylsulfonylphenyl)-5-fluorobenzoic acid.

    Reduction: Formation of 3-(3-T-Butylsulfamoylphenyl)-5-fluorobenzyl alcohol.

    Substitution: Formation of 3-(3-T-Butylsulfamoylphenyl)-5-iodobenzoic acid.

Scientific Research Applications

3-(3-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibitors due to its structural features.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in anti-inflammatory and anticancer research.

    Industry: Utilized in the development of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid depends on its application. In medicinal chemistry, it may act by:

    Inhibiting enzymes: Binding to active sites and blocking substrate access.

    Modulating pathways: Interacting with molecular targets to alter signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-T-Butylsulfamoylphenyl)-4-fluorobenzoic acid
  • 3-(3-T-Butylsulfamoylphenyl)-5-chlorobenzoic acid
  • 3-(3-T-Butylsulfamoylphenyl)-5-bromobenzoic acid

Uniqueness

3-(3-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-[3-(tert-butylsulfamoyl)phenyl]-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)15-6-4-5-11(10-15)12-7-13(16(20)21)9-14(18)8-12/h4-10,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMPBRDXQNFAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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